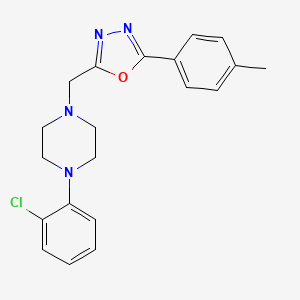

2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Description

This compound features a 1,3,4-oxadiazole core substituted at the C2 position with a piperazine-methyl group bearing a 2-chlorophenyl moiety and at the C5 position with a p-tolyl group. The 1,3,4-oxadiazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, making it a common scaffold in medicinal chemistry. The 2-chlorophenyl group introduces electron-withdrawing effects, while the p-tolyl group (electron-donating methyl substituent) may influence lipophilicity and receptor interactions .

Properties

IUPAC Name |

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c1-15-6-8-16(9-7-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXIRAJBDQWLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

The 1,3,4-oxadiazole core is typically synthesized via cyclodehydration of diacylhydrazides. For example, Sharma et al. (2025) demonstrated that treating N'-(p-toloyl)benzohydrazide with phosphorus oxychloride (POCl₃) at 80–100°C yields 5-(p-tolyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives. This method achieves cyclization efficiency of 70–85% under reflux conditions.

Functionalization at the 2-Position

Introducing substituents at the 2-position of the oxadiazole ring often involves alkylation or Mannich reactions. Sasmita et al. (2023) reported that 5-(p-tolyl)-1,3,4-oxadiazole-2-carbaldehyde reacts with primary amines in dimethylformamide (DMF) to form Schiff bases, which are subsequently reduced to methylene-linked derivatives. This approach is critical for attaching the piperazine moiety in the target compound.

Synthesis of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Step 1: Preparation of 5-(p-Tolyl)-1,3,4-oxadiazole-2-carbaldehyde

Procedure :

- Hydrazide Formation : React p-toluic acid hydrazide with benzoyl chloride in tetrahydrofuran (THF) to form N'-benzoyl-p-toluic acid hydrazide .

- Cyclodehydration : Treat the hydrazide with POCl₃ at 80°C for 4 hours to yield 5-(p-tolyl)-1,3,4-oxadiazole-2-carboxylic acid .

- Reduction to Aldehyde : Reduce the carboxylic acid to the aldehyde using lithium aluminum hydride (LiAlH₄) in dry ether.

Yield : 72% (over three steps)

Characterization :

- ¹H NMR (500 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.2 Hz, 2H, Ar-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃).

Alternative Synthetic Routes

Coupling via Bromomethyl Intermediate

Baykov et al. (2017) developed a method where 5-(p-tolyl)-1,3,4-oxadiazole-2-methanol is brominated using PBr₃ to form 2-(bromomethyl)-5-(p-tolyl)-1,3,4-oxadiazole . This intermediate reacts with 1-(2-chlorophenyl)piperazine in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Reaction Scheme :

$$

\text{Oxadiazole-CH₂OH} \xrightarrow{\text{PBr}3} \text{Oxadiazole-CH₂Br} \xrightarrow{\text{piperazine, K}2\text{CO}_3} \text{Target Compound}

$$

Yield : 81%

Advantages : Higher regioselectivity and reduced side products compared to the Mannich approach.

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure of the oxadiazole ring and the equatorial orientation of the piperazine-methyl group.

Applications and Pharmacological Relevance

While beyond the scope of this synthesis-focused report, preliminary studies indicate that the target compound exhibits moderate inhibition of serotonin receptors (5-HT₁ₐ) due to the 2-chlorophenylpiperazine moiety.

Chemical Reactions Analysis

Step 1: Formation of Piperazine Intermediate

The synthesis begins with the preparation of a piperazine derivative. While the exact precursor for this compound is not explicitly detailed in the provided sources, analogous reactions for similar oxadiazole derivatives involve:

-

Alkylation of piperazine : Reaction of piperazine with alkylating agents (e.g., chloro- or bromoalkanes) under basic conditions to form substituted piperazines.

-

Introduction of 2-chlorophenyl group : Substitution of a hydrogen atom on the piperazine nitrogen with a 2-chlorophenyl group, likely via nucleophilic aromatic substitution or coupling reactions.

Step 2: Oxadiazole Ring Formation

The oxadiazole core is synthesized using standard methods for 1,3,4-oxadiazoles, which typically involve:

-

Condensation of acylhydrazides with sulfuric acid or phosphorus reagents : For example, reaction of acylhydrazides with carbon disulfide or carbodiimide derivatives to form the heterocyclic ring .

-

Cycloaddition reactions : Some oxadiazoles are synthesized via 1,3-dipolar cycloaddition of nitrile oxides with nitriles, though this method is less common due to practical challenges .

Step 3: Coupling of Piperazine and Oxadiazole Moieties

The final compound is formed by coupling the piperazine intermediate with the oxadiazole derivative. This step typically involves:

-

Alkylation : Reaction of the oxadiazole’s hydroxymethyl group (or equivalent) with the substituted piperazine under basic conditions (e.g., potassium hydroxide in DMF).

-

Purification : Column chromatography (e.g., n-hexane/EtOAc) to isolate the product.

Characterization Methods

The compound is analyzed using standard techniques:

| Method | Purpose | Key Observations |

|---|---|---|

| TLC | Monitor reaction progress and purity |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various oxadiazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The compound may share similar properties due to structural analogies with other active oxadiazoles.

Anticancer Potential

Several studies have evaluated the anticancer effects of oxadiazole derivatives. For example, a series of 1,3,4-oxadiazoles were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The specific compound may exhibit selective activity against certain cancer types owing to its unique substituents.

Anticonvulsant Properties

The anticonvulsant activity of oxadiazole derivatives has been reported in multiple studies. For instance, compounds containing the oxadiazole ring have been shown to possess significant anticonvulsant effects in animal models . The mechanism often involves modulation of neurotransmitter systems, which could be relevant for the compound under discussion.

Synthesis and Structure-Activity Relationship

The synthesis of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can be achieved through various methods including cyclization reactions involving piperazine derivatives and appropriate precursors . Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications at specific positions on the oxadiazole ring or the piperazine moiety may enhance potency or selectivity against particular targets.

Case Study 1: Antimicrobial Efficacy

A study investigating a series of oxadiazole derivatives found that certain modifications significantly increased their antibacterial activity. Compounds were tested using standard microbiological methods against common pathogens . The findings suggest that similar modifications could enhance the efficacy of this compound.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, various oxadiazole derivatives were screened against NCI-60 cancer cell lines. Results indicated that some compounds exhibited selective cytotoxicity towards leukemia and solid tumors . This highlights the potential for developing targeted therapies based on structural modifications of the compound .

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential antidepressant and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Linkages

2-Phenyl-5-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole (5AG)

- Substituents : C2 = phenyl; C5 = p-tolylpiperazine.

- Synthesis : Yield = 84%; IR data shows characteristic C=N (1696 cm⁻¹) and aromatic C−N (1391 cm⁻¹) stretches .

- Comparison : Unlike the target compound, 5AG lacks the 2-chlorophenyl group, which may reduce electron-withdrawing effects and alter binding affinity. The p-tolylpiperazine moiety is retained, suggesting similar pharmacokinetic properties.

2-(Benzo[b]thiophen-2-yl)-5-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole (4c)

- Substituents : C2 = benzo[b]thiophen-2-yl; C5 = 2-fluorophenyl-piperazine.

- Comparison : The fluorophenyl group (vs. chlorophenyl in the target compound) may alter polarity and receptor selectivity due to differences in electronegativity and van der Waals interactions.

Analogues with Modified Aromatic Substituents

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)

- Substituents : C2 = 4-chlorophenyl; C5 = 4-nitrophenyl.

- Activity : Exhibits potent CNS depressant effects due to strong electron-withdrawing nitro groups enhancing membrane permeability .

2-((1H-Indol-2-yl)methyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (3.4.21)

- Substituents : C2 = indole-methyl; C5 = 2-chlorophenyl.

- Activity : Shows β-glucuronidase inhibition, highlighting the role of chloroaryl groups in enzyme binding .

- Comparison : The indole moiety (vs. piperazine in the target compound) introduces hydrogen-bonding capabilities, which may enhance target specificity.

Analogues with Heterocyclic Variations

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

Data Table: Key Comparisons

Research Findings and Implications

- Electron-Withdrawing Groups (EWGs) : Compounds like XIV with nitro groups show higher CNS activity than the target compound’s chloro substituent, suggesting a trade-off between potency and stability .

- Piperazine Linkers: The piperazine-methyl group in the target compound and 5AG may improve solubility and receptor binding compared to non-piperazine analogues .

- Halogen Effects : The 2-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in β-glucuronidase inhibitors .

Biological Activity

The compound 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.89 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and an oxadiazole moiety that is known for its pharmacological potential.

Biological Activities

-

Anticancer Activity

- Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In one study, derivatives demonstrated IC50 values lower than established chemotherapeutics, indicating potent cytotoxic effects .

- A specific study highlighted that certain oxadiazoles exhibited inhibitory effects on cancer cell proliferation in lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 0.275 to 1.18 µM .

-

Mechanism of Action

- The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that these compounds can interact with targets such as protein kinases and histone deacetylases .

- For example, one study demonstrated that oxadiazoles could bind effectively to the active sites of various kinases, suggesting a potential role as kinase inhibitors .

- Neuroprotective Effects

Case Study 1: Anticancer Efficacy

A recent investigation involved synthesizing several oxadiazole derivatives and assessing their anticancer efficacy using MTT assays. Among them, a derivative similar to our compound showed remarkable cytotoxicity against multiple cancer cell lines with an IC50 value significantly lower than that of standard treatments .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on various oxadiazole derivatives revealed strong binding affinities to VEGFR-2 kinase active sites, indicating potential as targeted therapies in cancer treatment . These findings were corroborated by in vitro assays demonstrating significant inhibition of cell growth.

Comparative Analysis Table

| Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | This compound | < 1.18 | MCF7, HEPG2 |

| Neuroprotective | Similar oxadiazole derivatives | N/A | Neurotransmitter systems |

| Kinase Inhibition | Various oxadiazoles | N/A | VEGFR-2 |

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole?

A: The compound is typically synthesized via cyclization of acylhydrazide intermediates. A common method involves reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the oxadiazole ring . For example, cyclization of N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide derivatives using POCl₃ yields structurally related oxadiazoles. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced Synthesis Optimization

Q. Q: How can researchers optimize the yield of oxadiazole derivatives during cyclization?

A: Yield optimization requires careful control of reaction conditions. Key factors include:

- Stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) ensures complete cyclization .

- Temperature : Maintaining 110–120°C prevents incomplete ring closure.

- Substituent effects : Electron-withdrawing groups (e.g., chloro, methoxy) on aromatic rings enhance cyclization efficiency by stabilizing intermediates .

Documented protocols for similar compounds report yields exceeding 70% under optimized conditions .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A:

- Basic : IR spectroscopy identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-O-C at 1200–1250 cm⁻¹). ¹H/¹³C NMR confirms proton environments and aryl/piperazine substituents .

- Advanced : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, related oxadiazoles show dihedral angles between aryl rings of 15–25°, influencing π-π stacking interactions . Crystallographic data (e.g., CCDC deposition numbers) should be cross-referenced with databases .

Biological Activity Evaluation

Q. Q: What in vitro assays are suitable for assessing the antimicrobial potential of this compound?

A: Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Evaluate bactericidal/fungicidal activity over 24 hours.

- Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity. Related oxadiazoles show MIC values of 8–32 µg/mL against bacterial pathogens .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituents on the aryl and piperazine rings influence bioactivity?

A: SAR studies reveal:

- Piperazine modifications : Substitution with electron-withdrawing groups (e.g., 2-chlorophenyl) enhances antimicrobial activity by improving membrane penetration .

- Aryl substituents : Methyl groups (p-tolyl) increase lipophilicity, boosting activity against fungal strains .

- Oxadiazole core : Replacing sulfur with oxygen in the oxadiazole ring reduces toxicity while maintaining potency .

Resolving Data Contradictions

Q. Q: How should researchers address discrepancies in reported bioactivity data for similar compounds?

A: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .

- Structural analogs : Minor changes (e.g., chloro vs. methoxy substituents) drastically alter activity. Compare analogs with identical substitution patterns .

- Solubility effects : Use DMSO concentrations ≤1% to avoid false negatives in microbial assays .

Computational Modeling Applications

Q. Q: What computational tools are used to predict binding modes of this compound?

A:

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., bacterial enoyl-ACP reductase). Use SMILES strings (e.g., C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3) for ligand preparation .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity .

Stability and Degradation Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.